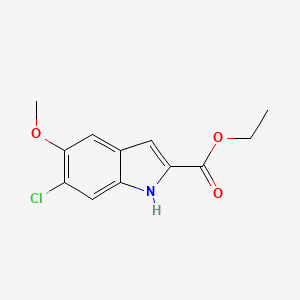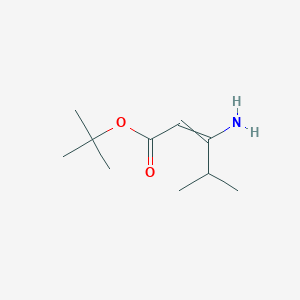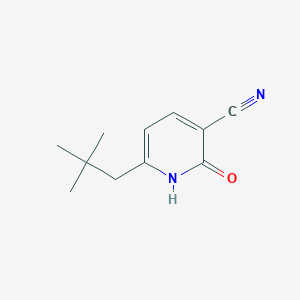![molecular formula C17H18N2O4 B8598590 2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole](/img/structure/B8598590.png)
2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethoxy-benzyl)-5-nitro-2,3-dihydro-1H-isoindole is a complex organic compound that features a benzyl group substituted with two methoxy groups and a nitro group attached to an isoindole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole typically involves multi-step organic reactions. One common method starts with the preparation of 2,4-dimethoxybenzylamine, which is then subjected to nitration to introduce the nitro group. The final step involves cyclization to form the isoindole ring. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dimethoxy-benzyl)-5-nitro-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzoic acid.
Reduction: Formation of 2-(2,4-dimethoxy-benzyl)-5-amino-2,3-dihydro-1H-isoindole.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-(2,4-Dimethoxy-benzyl)-5-nitro-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and methoxy groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethoxybenzylamine
- 2,4-Dimethoxybenzyl alcohol
- 2,4-Dimethoxybenzoic acid
Uniqueness
What sets 2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole apart from similar compounds is its combination of a nitro group and an isoindole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H18N2O4 |
|---|---|
Poids moléculaire |
314.34 g/mol |
Nom IUPAC |
2-[(2,4-dimethoxyphenyl)methyl]-5-nitro-1,3-dihydroisoindole |
InChI |
InChI=1S/C17H18N2O4/c1-22-16-6-4-13(17(8-16)23-2)10-18-9-12-3-5-15(19(20)21)7-14(12)11-18/h3-8H,9-11H2,1-2H3 |
Clé InChI |
PZHZUGSJQSVVLO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CN2CC3=C(C2)C=C(C=C3)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-{4-[(Methanesulfonyl)oxy]phenyl} ethanethioate](/img/structure/B8598509.png)
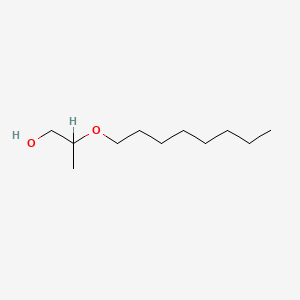
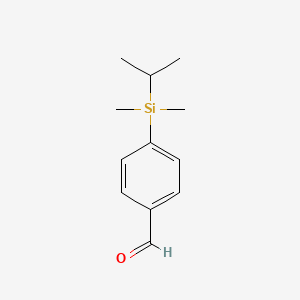




![(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester](/img/structure/B8598562.png)


